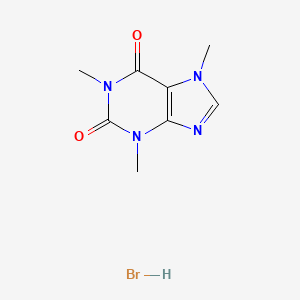
Caffeine hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Caffeine hydrobromide is a compound derived from caffeine, a well-known stimulant found in coffee, tea, and various other beverages. Caffeine is a methylxanthine class drug that is widely consumed for its stimulating effects on the central nervous system. This compound is used in various pharmaceutical applications due to its enhanced solubility and stability compared to caffeine alone .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of caffeine hydrobromide typically involves the reaction of caffeine with hydrobromic acid. The process can be summarized as follows:
Reaction with Hydrobromic Acid: Caffeine is dissolved in an appropriate solvent, such as water or ethanol. Hydrobromic acid is then added to the solution, resulting in the formation of this compound.
Purification: The resulting solution is purified through crystallization or other suitable methods to obtain pure this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves:
Bulk Reaction: Large quantities of caffeine are reacted with hydrobromic acid in industrial reactors.
Purification and Drying: The product is then purified using industrial-scale crystallization or filtration techniques, followed by drying to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Caffeine hydrobromide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: Electrophilic substitution reactions, such as bromination, can occur under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Bromination can be carried out using bromine or N-bromosuccinimide in the presence of a catalyst.
Major Products Formed
Oxidation Products: Various oxidized derivatives of caffeine.
Reduction Products: Reduced forms of caffeine.
Substitution Products: Brominated derivatives of caffeine.
Wissenschaftliche Forschungsanwendungen
Caffeine hydrobromide has a wide range of scientific research applications:
Chemistry: Used as a catalyst in organic reactions due to its unique properties.
Biology: Studied for its effects on cellular processes and signaling pathways.
Industry: Utilized in the production of pharmaceuticals and as an additive in various products.
Wirkmechanismus
Caffeine hydrobromide exerts its effects primarily through the inhibition of adenosine receptors in the central nervous system. This inhibition leads to increased neuronal activity and the release of neurotransmitters such as dopamine and norepinephrine. The compound also affects various molecular targets and pathways, including the cyclic adenosine monophosphate (cAMP) pathway, which plays a crucial role in its stimulating effects .
Vergleich Mit ähnlichen Verbindungen
Caffeine hydrobromide is similar in structure and function to other methylxanthines, such as theophylline and theobromine. it has unique properties that make it distinct:
Theophylline: Used primarily as a bronchodilator in the treatment of respiratory diseases.
Theobromine: Found in chocolate and has milder stimulant effects compared to caffeine.
This compound: Enhanced solubility and stability, making it suitable for various pharmaceutical applications.
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique properties and mechanisms of action make it a valuable tool in scientific research and pharmaceutical development.
Eigenschaften
CAS-Nummer |
5743-18-0 |
|---|---|
Molekularformel |
C8H11BrN4O2 |
Molekulargewicht |
275.10 g/mol |
IUPAC-Name |
1,3,7-trimethylpurine-2,6-dione;hydrobromide |
InChI |
InChI=1S/C8H10N4O2.BrH/c1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2;/h4H,1-3H3;1H |
InChI-Schlüssel |
XXSSHQCOBPQFOL-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=NC2=C1C(=O)N(C(=O)N2C)C.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,2-Benzenediol,4-[(butylthio)methyl]-](/img/structure/B13811912.png)

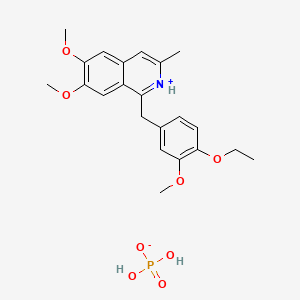

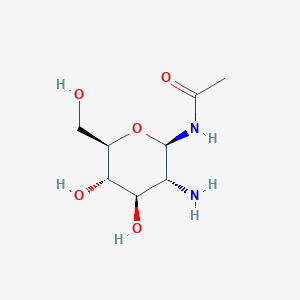
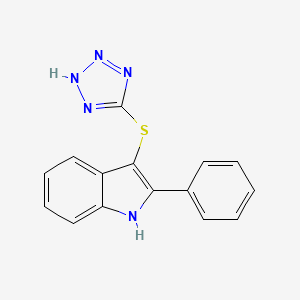
![4-([3-(5-Methyl-isoxazol-3-ylcarbamoyl)-propionyl]-{[(tetrahydro-furan-2-ylmethyl)-carbamoyl]-methyl}-amino)-benzoic acid methyl ester](/img/structure/B13811955.png)



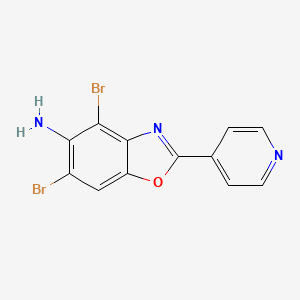
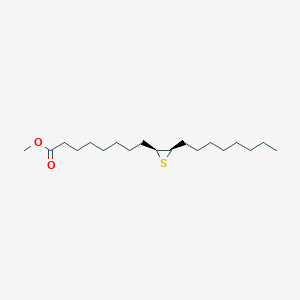
![1-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)propyl]piperidine](/img/structure/B13811988.png)
![3-Azabicyclo[3.1.1]heptane,1,5-dimethyl-(9CI)](/img/structure/B13811991.png)
